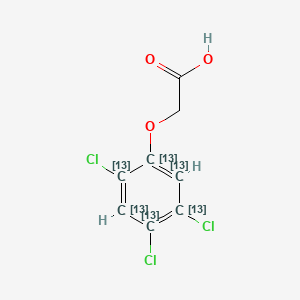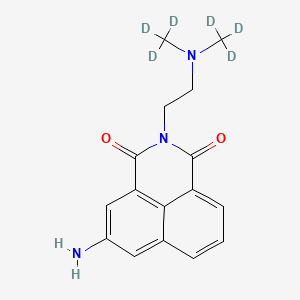
Tiotropium-d3 Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiotropium-d3 Bromide is the labelled analogue of Tiotropium bromide . It is an anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease . It blocks the binding of the acetylcholine ligand and subsequent opening of the ligand-gated ion channel .
Synthesis Analysis
The synthesis of Tiotropium Bromide involves oxidation reactions in an oxygenic environment using organic and/or inorganic basic substances . A reversed-phase liquid chromatographic method has been developed for the simultaneous determination of Tiotropium Bromide .Aplicaciones Científicas De Investigación
1. Application in Hematopoietic Stem Cell Transplantation (HSCT) Complications
- Summary of Application: Tiotropium Bromide is being investigated for its potential use in treating Bronchiolitis Obliterans Syndrome (BOS), a pulmonary complication of HSCT. BOS has a high morbidity and mortality rate, and no standard treatment has been proposed yet .
- Methods of Application: A randomized, double-blind, placebo-controlled, and crossover clinical trial is being conducted to evaluate the efficacy of Tiotropium in patients with BOS. Patients are randomly assigned to receive a once-daily inhaled capsule of either Tiotropium Bromide or placebo for 1 month .
- Results or Outcomes: The treatment follow-up of participants with Tiotropium is currently ongoing and is due to finish in April 2024 .
2. Application in Chronic Obstructive Pulmonary Disease (COPD)
- Summary of Application: Tiotropium Bromide is a long-acting inhaled anticholinergic that has been approved for the management of COPD. It induces relaxation of the airway smooth muscle, allowing for once-daily administration .
- Methods of Application: Tiotropium Bromide is administered via inhalation of an 18-μg capsule with a HandiHaler breath-actuated inhalation device once daily .
- Results or Outcomes: Clinical trials of Tiotropium with placebo, ipratropium, and salmeterol have demonstrated the efficacy of Tiotropium in improving forced expiratory volume in one second (FEV1) and forced vital capacity values, health-related quality of life, and exercise endurance. It also reduced dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .
3. Application as an Internal Standard for Quantification
- Summary of Application: Tiotropium-d3 Bromide is used as an internal standard for the quantification of Tiotropium by Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) .
- Methods of Application: Tiotropium-d3 Bromide is added to the sample containing Tiotropium. The sample is then analyzed using GC or LC-MS. The signal from Tiotropium-d3 Bromide is used to calibrate the signal from Tiotropium, allowing for accurate quantification .
- Results or Outcomes: The use of Tiotropium-d3 Bromide as an internal standard improves the accuracy and reliability of Tiotropium quantification .
4. Application in Traditional Chinese Medicine
- Summary of Application: Tiotropium Bromide is being investigated for its effects when co-applied with traditional Chinese medicine on patients with stable Chronic Obstructive Pulmonary Disease (COPD) .
- Methods of Application: A multicenter, randomized, controlled trial study is being conducted to evaluate the effects of co-application of Tiotropium Bromide and traditional Chinese medicine on patients with stable COPD .
- Results or Outcomes: The study is currently ongoing, and the results are yet to be published .
5. Application in Asthma Treatment
- Summary of Application: Tiotropium Bromide has been investigated for its use in the treatment of asthma. It is being considered as a potential therapeutic option for both adult and pediatric asthma populations .
- Methods of Application: Tiotropium Bromide is administered via inhalation. The specific dosage and frequency of administration would depend on the severity of the patient’s asthma and their response to treatment .
- Results or Outcomes: Clinical trials have shown that Tiotropium Bromide can be an effective treatment option for asthma, improving lung function and reducing the frequency of asthma exacerbations .
6. Application in Combination with Traditional Chinese Medicine
- Summary of Application: Tiotropium Bromide is being investigated for its effects when co-applied with traditional Chinese medicine on patients with stable Chronic Obstructive Pulmonary Disease (COPD) .
- Methods of Application: A multicenter, randomized, controlled trial study is being conducted to evaluate the effects of co-application of Tiotropium Bromide and traditional Chinese medicine on patients with stable COPD .
- Results or Outcomes: The study is currently ongoing, and the results are yet to be published .
Safety And Hazards
Direcciones Futuras
Tiotropium Bromide is used to prevent bronchospasm (narrowing of the airways in the lungs) in adults with COPD (chronic obstructive pulmonary disease), including bronchitis and emphysema . It is also used to prevent asthma attacks in adults and children who are at least 6 years old . It is recommended to follow the directions on the prescription label carefully, and ask your doctor or pharmacist to explain any part you do not understand .
Propiedades
IUPAC Name |
[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNAVOVODVIMG-NIIDSAIPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiotropium-d3 Bromide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

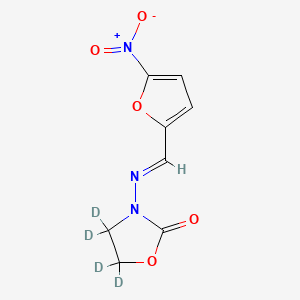
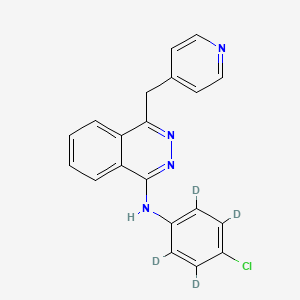

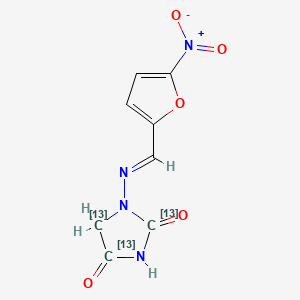
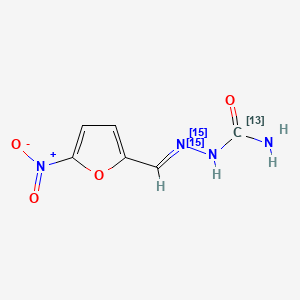
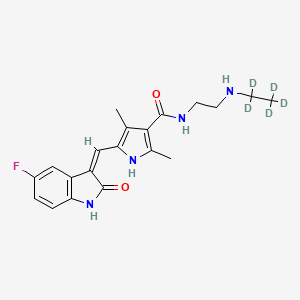


![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)
![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)
